molecular formula C21H16N2O3S B2534685 (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-91-6

(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2534685
CAS No.: 941871-91-6
M. Wt: 376.43
InChI Key: XPAVNYWGWSCOFQ-DQRAZIAOSA-N
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Description

(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of 2-aminobenzothiazole with 1-naphthoyl chloride, followed by esterification with methyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for therapeutic development .

Medicine

In medicine, derivatives of benzothiazoles, including this compound, are explored for their pharmacological properties. They are investigated for their potential to inhibit enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    1-naphthoyl chloride: Used in the synthesis of naphthoyl derivatives.

    Methyl acetate: A common esterifying agent.

Uniqueness

(Z)-methyl 2-(2-((1-naphthoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(naphthalene-1-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-19(24)13-23-17-11-4-5-12-18(17)27-21(23)22-20(25)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVNYWGWSCOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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